molecular formula C8H12N2O2 B2416551 Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 1856974-56-5

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2416551
CAS No.: 1856974-56-5
M. Wt: 168.196
InChI Key: LOAOQSGPFMQMMV-UHFFFAOYSA-N
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Description

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, with the CAS number 1856974-56-5, is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This methyl ester derivative features a 1,5-dimethyl-1H-pyrazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The pyrazole ring system is a privileged structure in drug discovery, with scientific literature reporting that substituted pyrazoles can exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, and anticancer activities . Furthermore, such compounds have been utilized as key intermediates in synthesizing more complex heterocyclic systems, such as 1,3,4-thiadiazoles, which are investigated for their potent antimicrobial effects . As a building block, this compound offers researchers a versatile handle for further synthetic modification and exploration of structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . Proper handling procedures are advised; please refer to the Safety Data Sheet for comprehensive hazard information. The product should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 2-(1,5-dimethylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-9-10(6)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAOQSGPFMQMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The ester group in Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate undergoes oxidation to yield carboxylic acid derivatives. This reaction is typically performed using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Example Reaction:

Methyl 2 1 5 dimethyl 1H pyrazol 4 yl acetateH2SO4KMnO42(1,5dimethyl1Hpyrazol 4 yl)acetic acid+CO2+H2O\text{Methyl 2 1 5 dimethyl 1H pyrazol 4 yl acetate}\xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4}2-(1,5-\text{dimethyl}-1H-\text{pyrazol 4 yl})\text{acetic acid}+\text{CO}_2+\text{H}_2\text{O}

Key Conditions:

  • Temperature: 60–80°C

  • Solvent: Aqueous acidic medium

Nucleophilic Substitution Reactions

The pyrazole ring’s nitrogen atoms and the ester’s carbonyl group participate in substitution reactions. For instance, the compound reacts with amines or hydrazines to form amides or hydrazides, respectively .

Table 1: Substitution Reactions and Products

ReagentConditionsProduct
HydrazineReflux in ethanol, 6–8 hr2-(1,5-Dimethyl-pyrazol-4-yl)acetohydrazide
MethylamineTHF, room temperature, 12 hrN-Methyl-2-(1,5-dimethyl-pyrazol-4-yl)acetamide

Condensation Reactions

The ester participates in condensation reactions to form heterocyclic compounds. For example, reactions with hydroxylamine or guanidine yield isoxazole or pyrimidine derivatives .

Example Reaction with Hydroxylamine:

Methyl 2 1 5 dimethyl 1H pyrazol 4 yl acetate+NH2OH3 1 5 Dimethyl pyrazol 4 yl isoxazol 5 one+MeOH\text{Methyl 2 1 5 dimethyl 1H pyrazol 4 yl acetate}+\text{NH}_2\text{OH}\rightarrow \text{3 1 5 Dimethyl pyrazol 4 yl isoxazol 5 one}+\text{MeOH}

Key Observations:

  • Reaction proceeds via nucleophilic attack on the carbonyl carbon.

  • Products are stabilized by aromatic pyrazole and heterocyclic rings .

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄).

Example Reaction:

Methyl 2 1 5 dimethyl 1H pyrazol 4 yl acetateLiAlH42(1,5Dimethyl1Hpyrazol 4 yl)ethanol+MeOH\text{Methyl 2 1 5 dimethyl 1H pyrazol 4 yl acetate}\xrightarrow{\text{LiAlH}_4}2-(1,5-\text{Dimethyl}-1H-\text{pyrazol 4 yl})\text{ethanol}+\text{MeOH}

Conditions:

  • Solvent: Dry diethyl ether

  • Temperature: 0–5°C (controlled to prevent over-reduction)

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole moiety undergoes electrophilic substitution at the C-3 position due to electron-donating methyl groups. Halogenation or nitration reactions are feasible.

Table 2: Pyrazole Ring Modifications

ReagentPositionProduct
Bromine (Br₂)C-33-Bromo-1,5-dimethyl-1H-pyrazol-4-yl acetate
Nitric acid (HNO₃)C-33-Nitro-1,5-dimethyl-1H-pyrazol-4-yl acetate

Reaction Mechanism Insights

  • Ester Hydrolysis: Acid- or base-catalyzed mechanisms dominate, with the ester converting to carboxylic acid or carboxylate salts.

  • Pyrazole Reactivity: Methyl groups at N-1 and C-5 positions direct electrophiles to the C-3 position, enhancing regioselectivity .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has been investigated for its potential therapeutic properties. Its structural features suggest promising interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that compounds containing pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have demonstrated significant antibacterial and antifungal activities, often outperforming standard drugs in terms of minimum inhibitory concentration (MIC) values.

CompoundMIC (µg/mL)Activity
This compound62.5–125Antibacterial
Clotrimazole2.9–7.8Antifungal
Chloramphenicol6–12Antibacterial

Studies indicate that modifications to the pyrazole structure can enhance its efficacy against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The compound's ability to act as an AMPK (AMP-activated protein kinase) inhibitor has been explored in cancer research. AMPK plays a crucial role in cellular energy homeostasis, and its inhibition can lead to reduced cancer cell proliferation.

StudyFindings
Crystal Structure AnalysisIdentified as a key intermediate for developing AMPK inhibitors .
In vitro StudiesShowed significant inhibition of cancer cell lines with low cytotoxicity .

Agricultural Applications

In addition to its medicinal properties, this compound is being evaluated for its use as a herbicide and fungicide.

Herbicidal Properties

Research indicates that pyrazole derivatives can serve as effective herbicides due to their ability to disrupt plant growth mechanisms.

ApplicationEfficacy
HerbicideEffective against broadleaf weeds with minimal impact on crops .

Fungicidal Activity

The compound's fungicidal properties have also been noted, showing effectiveness against common fungal pathogens affecting crops.

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics .

Case Study 2: Anticancer Research

In preclinical trials, compounds derived from this compound were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups .

Comparison with Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

    Methyl 2-(1H-pyrazol-4-yl)acetate: A similar compound lacking the dimethyl substitutions on the pyrazole ring.

Uniqueness: this compound is unique due to the presence of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and specificity in various applications .

Biological Activity

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an enzyme inhibitor and ligand in biochemical assays. Notably, it exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound possess remarkable antibacterial and antifungal activities. For instance, derivatives have shown minimum inhibitory concentration (MIC) values lower than standard drugs against various pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
This compound< 125Staphylococcus aureus
Similar Pyrazole Derivative< 62.5Klebsiella pneumoniae
Standard Drug (Chloramphenicol)62.5Escherichia coli

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types. For example, studies have reported that this compound and its analogs exhibit antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It has been observed to interact with androgen receptors, acting as an antagonist which can inhibit cell proliferation in prostate cancer cells .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antimicrobial Evaluation : A study demonstrated that this compound showed competitive inhibition against bacterial strains when compared to traditional antibiotics .
  • Anticancer Studies : In vivo experiments indicated that pyrazole derivatives could significantly reduce tumor size in animal models of breast cancer .
  • Biochemical Analysis : The compound influences cellular signaling pathways related to apoptosis and cell cycle regulation, further supporting its role in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl . Key parameters to optimize include:

  • Solvent polarity : Dichloromethane or THF balances reactivity and solubility.
  • Temperature : Room temperature avoids side reactions (e.g., decomposition of acid chlorides).
  • Stoichiometry : A 1:1 molar ratio of pyrazole to chloroacetyl chloride minimizes byproducts.
    Systematic optimization can employ Design of Experiments (DoE) to evaluate factors like solvent, temperature, and catalyst loading.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For pyrazole derivatives, characteristic peaks include pyrazole ring protons (δ 6.5–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .
  • X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry and hydrogen-bonding networks. For example, SHELXL refines atomic displacement parameters to validate bond lengths and angles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms of this compound inform supramolecular assembly?

Methodological Answer: Hydrogen-bonding motifs in pyrazole derivatives are analyzed using graph set analysis (e.g., Etter’s rules) to categorize interactions like N–HO\text{N–H}\cdots\text{O} or C–Hπ\text{C–H}\cdots\pi. For instance, in structurally similar compounds, amino groups form ribbons via two-fold symmetry operations, stabilizing crystal packing . Key steps:

Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources).

Topology Analysis : Software like CrystalExplorer quantifies interaction energies.

Validation : Compare observed patterns with Cambridge Structural Database (CSD) entries.

Q. How do structural modifications (e.g., substituent position) impact biological activity or material properties?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:

  • Methyl vs. phenyl groups : Electron-donating methyl groups (as in 1,5-dimethylpyrazole) enhance metabolic stability, while phenyl groups increase π-π stacking in materials science .
  • Chloroacetamide vs. ester groups : Chloroacetamide derivatives show higher reactivity in nucleophilic substitutions, whereas esters (like the target compound) are hydrolytically stable .
    Experimental Design :
  • Synthesize analogs with substituents at positions 3 and 5 of the pyrazole ring.
  • Test activity in assays (e.g., enzyme inhibition) or measure thermal stability (DSC/TGA).

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from polymorphism or dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-Temperature NMR : Detects conformational exchange in solution (e.g., pyrazole ring flipping) .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with computed values (e.g., using Gaussian at B3LYP/6-311++G** level) .
  • Multi-Technique Validation : Cross-validate X-ray data with IR (to confirm functional groups) and mass spectrometry (for molecular ion consistency) .

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